Carboxy-PEG4-phosphonic acid

Overview

Description

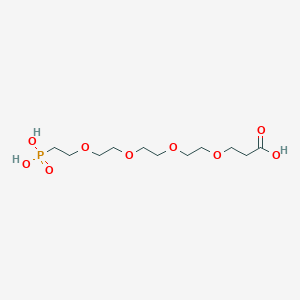

Carboxy-PEG4-phosphonic acid is a polyethylene glycol (PEG)-derived linker that contains both a carboxylic acid and a phosphonic acid group. This compound is widely used in various fields due to its unique chemical properties, such as increased water solubility and the ability to form stable amide bonds with primary amines .

Mechanism of Action

Target of Action

Carboxy-PEG4-phosphonic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The carboxylic acid end group of this compound can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . This allows the linker to attach a ligand for an E3 ubiquitin ligase to a ligand for the target protein, forming a PROTAC . The PROTAC then recruits the E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The action of this compound as part of a PROTAC involves the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. The E3 ubiquitin ligase, recruited by the PROTAC, attaches ubiquitin to the target protein. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades the ubiquitinated protein into small peptides.

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) chain of the compound is known to increase its water solubility , which could potentially enhance its bioavailability

Result of Action

The result of the action of this compound, when used as part of a PROTAC, is the degradation of the target protein . This can lead to a decrease in the function of the target protein within the cell, which can have various effects depending on the role of the target protein.

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For example, the pH of the environment could potentially affect the stability of the amide bonds formed by the carboxylic acid end group Additionally, factors such as temperature and the presence of other chemicals could also influence the action of this compound

Biochemical Analysis

Biochemical Properties

Carboxy-PEG4-phosphonic acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

As a PROTAC linker, it plays a crucial role in the mechanism of PROTACs, which are designed to degrade specific target proteins within cells . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a linker in PROTACs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . The this compound linker connects the ligand for the E3 ubiquitin ligase with the ligand for the target protein, facilitating this process .

Metabolic Pathways

Phosphonates, which include this compound, mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxy-PEG4-phosphonic acid is synthesized through a series of chemical reactions involving polyethylene glycol and phosphonic acid derivatives. The carboxylic acid group can react with primary amines in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Carboxy-PEG4-phosphonic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The carboxylic acid group can react with primary amines to form amide bonds.

Oxidation and Reduction Reactions: The phosphonic acid group can participate in redox reactions, although these are less common

Common Reagents and Conditions

EDC and HATU: Used as activators for forming stable amide bonds with primary amines.

Solvents: The compound is soluble in DMSO (dimethyl sulfoxide), which is commonly used as a solvent in these reactions

Major Products

The major products formed from these reactions are typically amide-linked compounds, which are used in various applications such as drug delivery and bioconjugation .

Scientific Research Applications

Scientific Research Applications

-

Chemistry

- PROTAC Synthesis : Carboxy-PEG4-phosphonic acid serves as a crucial linker in the development of PROTACs, facilitating the study of protein degradation mechanisms and enhancing the solubility and stability of compounds used in drug formulation.

-

Biology

- Protein Function Studies : PROTACs synthesized with this compound enable selective degradation of target proteins, aiding in the investigation of protein functions and interactions within cellular environments.

-

Medicine

- Therapeutic Potential : The ability of PROTACs to target and degrade disease-causing proteins positions them as promising candidates for treating various diseases, including cancer.

-

Industry

- Drug Development : The compound's properties make it valuable in drug formulation processes, improving the solubility and stability of therapeutic agents.

EGFR Targeting

A study evaluated a PROTAC designed to target the epidermal growth factor receptor (EGFR), commonly overexpressed in solid tumors. The results indicated that PROTACs containing this compound achieved significant tumor reduction (85%) in preclinical models within 6 hours, demonstrating high specificity and efficacy compared to traditional small molecule inhibitors which showed only 50% tumor reduction over 12 hours.

Protease Inhibition

Another application involved using phosphonic acid derivatives as protease inhibitors. Research highlighted that compounds with similar phosphonic structures exhibited potent inhibition against serine proteases, suggesting potential therapeutic applications beyond PROTACs for this compound.

Data Table: Comparative Analysis of PROTACs with Different Linkers

| Linker Type | Target Protein | Degradation Rate (h) | Tumor Reduction (%) | Remarks |

|---|---|---|---|---|

| This compound | EGFR | 6 | 85 | High specificity and efficacy |

| Traditional small molecule inhibitor | EGFR | 12 | 50 | Lower specificity |

| Other PEG-based linker | Various | 8 | 70 | Moderate efficacy |

Comparison with Similar Compounds

Carboxy-PEG4-phosphonic acid can be compared with other PEG-derived linkers, such as:

Carboxy-PEG4-amine: Contains an amine group instead of a phosphonic acid group.

Carboxy-PEG4-alcohol: Contains an alcohol group instead of a phosphonic acid group.

The uniqueness of this compound lies in its dual functional groups (carboxylic acid and phosphonic acid), which provide versatility in forming stable bonds and increasing water solubility .

Biological Activity

Carboxy-PEG4-phosphonic acid is a specialized compound that serves as a versatile linker in various biochemical applications, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a polyethylene glycol (PEG)-based compound featuring a carboxylic acid and phosphonic acid functional group. Its unique structure allows it to act as an effective linker in chemical synthesis, particularly in the creation of PROTACs, which are bifunctional molecules that induce targeted protein degradation.

The primary mechanism of action for this compound involves its role as a linker in PROTACs. By connecting a ligand that binds to the target protein with a ligand that interacts with an E3 ubiquitin ligase, this compound facilitates the recruitment of the target protein to the ubiquitin-proteasome system for degradation. This process is crucial for regulating protein levels within cells and can influence various cellular pathways.

Biological Activity and Cellular Effects

This compound exhibits several biological activities:

- Protein Degradation : It effectively promotes the degradation of specific proteins, including oncogenic proteins, thereby inhibiting cancer cell proliferation and inducing apoptosis.

- Modulation of Immune Responses : The compound can target immune checkpoint proteins for degradation, potentially enhancing immune responses against tumors.

- Influence on Metabolic Pathways : By modulating the stability and activity of key metabolic enzymes, it can affect metabolic flux and metabolite levels within cells.

Case Studies

- In Vivo Studies : Animal model studies have shown that this compound can induce targeted protein degradation at low doses without significant toxicity. However, higher doses have been associated with hepatotoxicity and nephrotoxicity, underscoring the need for careful dosage optimization .

- Cellular Localization : Research indicates that the localization of this compound within cells is influenced by its conjugated molecules' targeting signals. This localization can enhance the specificity and efficacy of protein degradation.

- Efficacy in Cancer Models : In various cancer models, including melanoma and breast cancer, this compound has been shown to effectively reduce tumor growth by promoting the degradation of critical survival proteins .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

3-[2-[2-[2-(2-phosphonoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23O9P/c12-11(13)1-2-17-3-4-18-5-6-19-7-8-20-9-10-21(14,15)16/h1-10H2,(H,12,13)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKHMGCGBQVUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.